molecular formula C18H34O4 B14698512 3,3,12,12-Tetramethyltetradecanedioic acid CAS No. 25570-16-5

3,3,12,12-Tetramethyltetradecanedioic acid

Cat. No.: B14698512
CAS No.: 25570-16-5
M. Wt: 314.5 g/mol
InChI Key: SRJWQXGYTPCQBI-UHFFFAOYSA-N
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Description

3,3,12,12-Tetramethyltetradecanedioic acid is a branched dicarboxylic acid with the molecular formula C18H34O4 It is a derivative of tetradecanedioic acid, characterized by the presence of four methyl groups at the 3 and 12 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,12,12-Tetramethyltetradecanedioic acid typically involves the alkylation of tetradecanedioic acid. One common method is the Friedel-Crafts alkylation, where tetradecanedioic acid is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,3,12,12-Tetramethyltetradecanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,3,12,12-Tetramethyltetradecanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders.

    Industry: Utilized in the production of specialty polymers and resins.

Mechanism of Action

The mechanism of action of 3,3,12,12-Tetramethyltetradecanedioic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in fatty acid metabolism, leading to alterations in metabolic pathways. The compound’s branched structure allows it to fit into enzyme active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tetradecanedioic acid: The parent compound without methyl substitutions.

    3-Methyl-tetradecanedioic acid: A mono-methylated derivative.

    12-Methyl-tetradecanedioic acid: Another mono-methylated derivative.

Uniqueness

3,3,12,12-Tetramethyltetradecanedioic acid is unique due to its multiple methyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

25570-16-5

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

3,3,12,12-tetramethyltetradecanedioic acid

InChI

InChI=1S/C18H34O4/c1-17(2,13-15(19)20)11-9-7-5-6-8-10-12-18(3,4)14-16(21)22/h5-14H2,1-4H3,(H,19,20)(H,21,22)

InChI Key

SRJWQXGYTPCQBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCCCC(C)(C)CC(=O)O)CC(=O)O

Origin of Product

United States

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